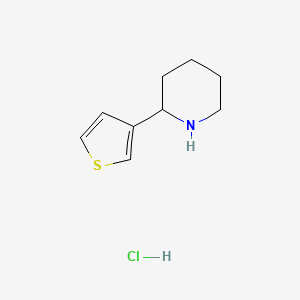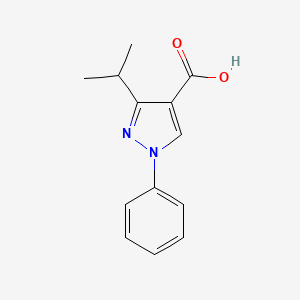
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (1-PPPCA) is an organic compound that has been studied for its potential applications in various scientific fields. It has been found to have a wide range of biochemical and physiological effects, and has been used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives have shown promising results in antimicrobial studies. Hamed et al. (2020) synthesized various pyrazole derivatives and tested their biological activity against a range of bacteria and fungi. The study revealed that the antimicrobial activity is influenced by the specific Schiff base moiety used in the compound, indicating the potential of these compounds in antimicrobial applications (Hamed et al., 2020).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, have been extensively studied. Gotsko et al. (2022) synthesized a novel compound through a one-step reaction and characterized it using various spectroscopic methods, contributing to the understanding of its structural and chemical properties (Gotsko et al., 2022).
Applications in Crystal Technology
The compound has also been studied in the field of crystal technology. Vyas et al. (2012) investigated the synthesis of single crystals of a related pyrazole compound, highlighting its thermal and dielectric properties. Such studies are essential for exploring the potential of these compounds in electronic and optical applications (Vyas et al., 2012).
Nonlinear Optical Materials
Another interesting application area is in nonlinear optical materials. Chandrakantha et al. (2013) synthesized a series of pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, identifying certain compounds as potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Medicinal Chemistry
In medicinal chemistry, compounds derived from 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have been explored for their potential in treating various diseases. For instance, Du et al. (2015) synthesized a series of derivatives and evaluated their antifungal activities, with some showing significant effectiveness against phytopathogenic fungi (Du et al., 2015).
Eigenschaften
IUPAC Name |
1-phenyl-3-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12-11(13(16)17)8-15(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKAZVYDPUIIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)

![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)
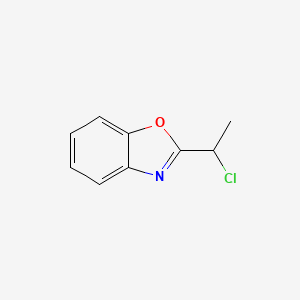

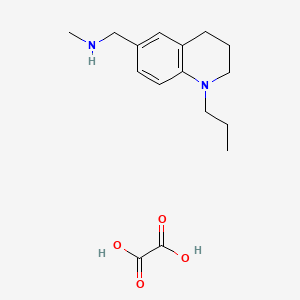
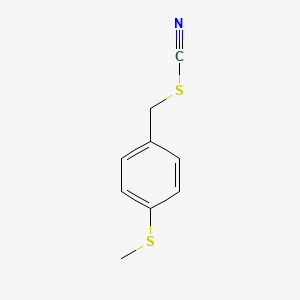

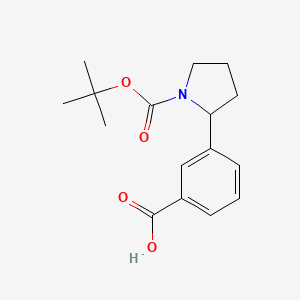

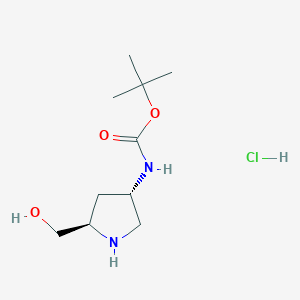
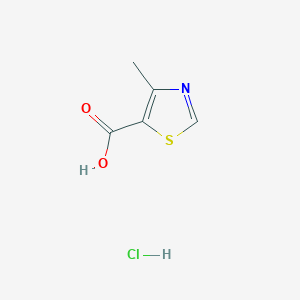
![2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine](/img/structure/B1438048.png)
